Product packaging for ethyl N-[2-(diethylamino)ethyl]carbamate(Cat. No.:CAS No. 5470-29-1)

ethyl N-[2-(diethylamino)ethyl]carbamate

Cat. No.: B3191484
CAS No.: 5470-29-1
M. Wt: 188.27 g/mol
InChI Key: IJJMMIGSRYGMEJ-UHFFFAOYSA-N
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Description

Ethyl N-[2-(diethylamino)ethyl]carbamate is a synthetic carbamate ester of interest in chemical and pharmaceutical research. This compound features both a carbamate functional group and a tertiary diethylamino moiety, making it a valuable intermediate or building block in organic synthesis. Its structure suggests potential application in the development of novel molecules for pharmacological study. In research settings, compounds of this class have been explored for their properties as prodrugs or for their ability to interact with biological systems. Researchers utilize this product strictly as a reference standard or a starting material for the synthesis of more complex target compounds. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O2 B3191484 ethyl N-[2-(diethylamino)ethyl]carbamate CAS No. 5470-29-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5470-29-1

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

ethyl N-[2-(diethylamino)ethyl]carbamate

InChI

InChI=1S/C9H20N2O2/c1-4-11(5-2)8-7-10-9(12)13-6-3/h4-8H2,1-3H3,(H,10,12)

InChI Key

IJJMMIGSRYGMEJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)OCC

Canonical SMILES

CCN(CC)CCNC(=O)OCC

Origin of Product

United States

Chemical Profile of Ethyl N 2 Diethylamino Ethyl Carbamate

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of a central carbamate linkage. An ethyl group is attached to the carbamate's oxygen atom, and a 2-(diethylamino)ethyl group is attached to the nitrogen atom.

Molecular Formula: C₉H₂₀N₂O₂

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in peer-reviewed literature. However, based on its chemical structure and data from chemical suppliers, the following information can be presented.

PropertyValueSource
Molecular Weight 188.27 g/mol sinfoochem.com
CAS Number 5470-29-1 sinfoochem.com
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic Data (e.g., NMR, IR, Mass Spectrometry)

Specific, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not readily found in the public domain or scientific databases. While spectra for related compounds such as ethyl carbamate hmdb.cahmdb.ca and ethyl N-ethylcarbamate chemicalbook.comchemicalbook.com are available, direct comparison is not sufficient for definitive identification.

Theoretical and Computational Investigations

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and dynamic behavior of a molecule.

Density Functional Theory (DFT) Calculations for Ground State GeometriesDFT is a computational method used to investigate the electronic structure of many-body systems. For ethyl N-[2-(diethylamino)ethyl]carbamate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), would be employed to find the most stable, lowest-energy geometry (the ground state) of the molecule.scirp.orgresearchgate.netThese calculations would yield optimized bond lengths, bond angles, and dihedral angles. The results are crucial for understanding the molecule's fundamental structure.

Hypothetical Optimized Geometry Data Table

Parameter Calculated Value (Angstroms/Degrees)
C=O Bond Length Data not available
C-N (Carbamate) Bond Length Data not available
C-O-C Angle Data not available

Electronic Structure and Bonding Analysis

This area of study focuses on how electrons are distributed within the molecule and how this distribution influences reactivity.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity.wikipedia.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.ajchem-a.com

Hypothetical FMO Data Table

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Without dedicated computational studies on this compound, the specific data for these analyses remain speculative. The scientific community has applied these powerful theoretical tools extensively to other molecules, providing a clear framework for what such a study would entail. scirp.orgmaterialsciencejournal.orgbohrium.com However, until such research is performed and published, a detailed, data-rich article on the theoretical aspects of this specific compound cannot be fully realized.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a lens to view the dynamic behavior of this compound, a flexible molecule with multiple rotatable bonds.

The structure of this compound, featuring a hydrogen bond donor (N-H), multiple hydrogen bond acceptors (C=O, ether-like oxygen, tertiary amine), and flexible alkyl chains, suggests a capacity for complex intermolecular interactions. These include dipole-dipole interactions originating from the polar carbamate (B1207046) group and van der Waals forces from the ethyl groups.

Molecular dynamics (MD) simulations could be employed to study how these interactions govern the self-assembly of the molecule in various environments. In a non-polar solvent, aggregation would likely be driven by the interaction between the polar carbamate moieties. In aqueous solution, the molecule's amphiphilic character might lead to the formation of micelle-like structures, with the diethylamino and ethyl groups forming a hydrophobic core and the polar carbamate group exposed to the solvent.

In a condensed phase, such as the pure liquid state or in a protic solvent, this compound is expected to form an extensive hydrogen-bonding network. The secondary amine of the carbamate group serves as a primary hydrogen bond donor. The carbonyl oxygen is the strongest hydrogen bond acceptor, followed by the ester oxygen and the tertiary nitrogen of the diethylamino group.

MD simulations can characterize this network by calculating radial distribution functions (RDFs) between potential donor and acceptor atoms. For instance, the RDF between the carbamate hydrogen (H-N) and the carbonyl oxygen (O=C) of neighboring molecules would reveal the probable distance and coordination number for this specific hydrogen bond, confirming its existence and strength.

C-H…π interactions are a class of weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like an aromatic ring) acts as the acceptor. The chemical structure of this compound lacks any aromatic or extended π-systems. Therefore, classical C-H…π interactions are not anticipated to play a significant role in the formation of its supramolecular structures. The supramolecular architecture would be predominantly dictated by the stronger hydrogen bonding and dipole-dipole interactions.

Theoretical Insights into Carbamate Stability and Reactivity

The carbamate functional group exhibits amide-like resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group. This delocalization imparts a degree of double-bond character to the C-N bond.

This resonance has several consequences:

It leads to a planar geometry for the O=C-N atoms.

It restricts rotation around the C-N bond.

It influences the chemical reactivity of the group.

Applications in Chemical Research

Use as a Research Chemical

There is no specific information available in the surveyed scientific literature detailing the use of ethyl N-[2-(diethylamino)ethyl]carbamate as a research chemical.

Role as an Intermediate in the Synthesis of More Complex Molecules

Given its structure, this compound has the potential to be used as an intermediate in organic synthesis. The presence of the tertiary amine offers a site for further functionalization, such as salt formation or quaternization. However, no specific examples of its use as an intermediate in the synthesis of more complex molecules have been found in the reviewed literature.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of ethyl N-[2-(diethylamino)ethyl]carbamate, enabling its separation from complex sample components. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability. The presence of a tertiary amine group and a carbamate (B1207046) ester functional group are key considerations in method development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent compound ethyl carbamate is routinely analyzed by GC-MS, the larger and more polar this compound may require specific optimization to prevent thermal degradation in the injector or column. perkinelmervietnam.vn

Method development for this compound would focus on optimizing the injector temperature to ensure efficient volatilization without decomposition. A polar capillary column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase, is often suitable for carbamates and amines. chemrxiv.org The mass spectrometer, typically a quadrupole system, would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the target analyte. nih.govwho.int

Illustrative GC-MS Parameters:

ParameterTypical Value/Condition
ColumnDB-WAX or similar (30 m x 0.25 mm, 0.25 µm)
Injector Temperature220-250 °C
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)
Oven ProgramInitial 100°C, ramp 10°C/min to 160°C, then 30°C/min to 250°C
Ionization ModeElectron Ionization (EI) at 70 eV
MS DetectionSelected Ion Monitoring (SIM) of specific m/z ions

High-performance liquid chromatography (HPLC) is well-suited for analyzing polar, less volatile, and thermally labile compounds like this compound. chromatographyonline.com Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.net The basic nature of the diethylamino group means that mobile phase pH control is critical for achieving good peak shape and retention; typically, a slightly acidic mobile phase is used to ensure the amine is protonated.

Standard UV detection is possible, but for enhanced sensitivity and selectivity, advanced detection methods are preferred. Since the compound does not possess a native fluorophore, fluorescence detection would require a pre-column or post-column derivatization step. d-nb.info A derivatizing agent that reacts with the secondary amine formed after hydrolysis of the carbamate or with the tertiary amine itself to yield a fluorescent product would be necessary. creative-proteomics.com

Illustrative HPLC Parameters:

ParameterTypical Value/Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate1.0 mL/min
DetectionFluorescence (Ex/Em wavelengths depend on derivatizing agent)
Column Temperature30-40 °C

The combination of ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) represents the state-of-the-art for quantifying trace levels of compounds in complex matrices. acs.org UPLC uses smaller column particles (<2 µm) to provide faster analysis times and higher resolution compared to conventional HPLC. nih.gov

For this compound, electrospray ionization (ESI) in the positive ion mode would be highly effective due to the easily protonated tertiary amine group. The tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. cmes.org In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected, fragmented, and a specific product ion is monitored. This process minimizes matrix interference and allows for very low limits of detection. nih.gov

Illustrative UPLC-MS/MS Parameters:

ParameterTypical Value/Condition
ColumnUPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS DetectionMultiple Reaction Monitoring (MRM)
Example MRM TransitionTo be determined by infusion (e.g., m/z 189 -> specific fragment)

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical system. biopharminternational.commdpi.com The strategy chosen depends on the nature of the sample matrix (e.g., biological fluids, environmental samples) and the analytical technique employed.

Derivatization is a chemical modification of the analyte to create a new compound with improved analytical properties. academicjournals.org For this compound, derivatization can be employed to enhance detection in both GC and HPLC.

For GC-MS analysis, silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility and thermal stability of the molecule. researchgate.net For HPLC with fluorescence detection, a derivatizing agent is essential. Reagents such as dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with amines to form highly fluorescent adducts, dramatically lowering detection limits. creative-proteomics.comspringernature.comnih.gov AQC, for instance, reacts with amines to create stable derivatives suitable for reversed-phase HPLC. nih.gov

When analyzing samples from complex biological or environmental matrices, co-extracted components can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Robust clean-up protocols are essential to mitigate these effects.

Liquid-Liquid Extraction (LLE) is a fundamental technique where the analyte is partitioned between two immiscible liquids. biopharminternational.com For a basic compound like this compound, the sample would be alkalinized to keep the analyte in its neutral, more organic-soluble form, and then extracted with a solvent like dichloromethane (B109758) or diethyl ether. nih.gov

Solid-Phase Extraction (SPE) is a more selective and widely used technique that offers superior clean-up and concentration. d-nb.infobiotage.com For this analyte, a mixed-mode cation exchange SPE sorbent could be ideal. The sample is loaded under acidic conditions where the protonated amine binds strongly to the cation exchange media. Interferences are washed away, and the pure analyte is then eluted with a basic, organic solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines salting-out extraction with dispersive SPE (d-SPE) for cleanup, is another effective approach for removing matrix components like lipids and pigments. chromatographyonline.comnih.gov

Illustrative SPE Clean-up Protocol (Mixed-Mode Cation Exchange):

StepProcedure
1. ConditioningRinse SPE cartridge with methanol (B129727), then with acidified water.
2. LoadingLoad the acidified sample onto the cartridge.
3. WashingWash with acidified water, then methanol to remove interferences.
4. ElutionElute the analyte with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
5. Evaporation & ReconstitutionEvaporate the eluate and reconstitute in mobile phase for analysis.

Lack of Specific Research Data Precludes Article Generation for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research data to generate a scientifically accurate and detailed article on the chemical compound "this compound" that adheres to the specific outline provided.

The user's request demanded a thorough and informative article focusing solely on "this compound," structured with specific sections on advanced analytical methodologies. This included detailed subsections on method validation (linearity, LOD, LOQ, precision, accuracy, recovery rates) and advanced spectroscopic characterization (NMR for conformation, IR/Raman for vibrational analysis, and MS for fragmentation patterns), complete with data tables and detailed research findings.

While general principles for the analytical validation and spectroscopic analysis of the broader class of carbamates are well-documented, specific experimental data and in-depth research findings for "this compound" are not available in the reviewed scientific literature. Commercial suppliers of this compound also note a lack of analytical data.

Consequently, the creation of content for the following specified sections is not feasible without resorting to speculation or fabrication of data, which would violate the core principles of scientific accuracy:

Spectroscopic Characterization Techniques:

Mass Spectrometry (MS):A detailed analysis of the mass spectrometry fragmentation patterns beyond simple molecular weight confirmation for this specific compound could not be located.

Table of Compounds Mentioned

Since the article could not be generated, this table remains empty. If research becomes available, it would list all chemical compounds discussed.

Applications in Advanced Materials and Chemical Synthesis

Role as an Intermediate in the Synthesis of Functional Molecules

Ethyl N-[2-(diethylamino)ethyl]carbamate serves as a valuable intermediate in the multi-step synthesis of more complex functional molecules. The presence of the tertiary amine and the carbamate (B1207046) group allows for a range of chemical transformations. The diethylaminoethyl moiety, in particular, is a key feature in the design of molecules with specific biological or material properties.

The synthesis of various functional molecules often involves the strategic introduction of the diethylaminoethyl group to impart desirable characteristics such as pH-sensitivity or to act as a targeting ligand. For instance, in medicinal chemistry, derivatives of N-(2-diethylamino)ethylcarboxamide have been synthesized and evaluated for their cytotoxic activity. The general synthetic strategy often involves the coupling of a carboxylic acid with N,N-diethylethylenediamine, followed by further modification. While not directly this compound, these syntheses highlight the utility of the N,N-diethylethylenediamine precursor, from which the title compound can be derived.

A general approach to synthesizing carbamates involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. acs.org In the case of this compound, it can be conceptualized as being formed from ethyl chloroformate and N,N-diethylethylenediamine. This synthetic route provides a basis for incorporating the diethylaminoethyl carbamate structure into a wide array of molecules. The reactivity of the secondary amine in the carbamate linkage and the tertiary amine in the side chain can be selectively exploited to build molecular complexity.

Utilization in Polymer Chemistry and Material Science

The diethylaminoethyl group is a well-established functional moiety in polymer chemistry, prized for its ability to impart stimulus-responsive properties to materials. While direct polymerization of this compound is not widely reported, analogous monomers containing the diethylaminoethyl group, such as 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA) and N-[2-(diethylamino)ethyl]acrylamide (DEAEAm), are extensively used. polysciences.comscirp.org These examples provide a strong indication of the potential utility of polymers derived from or incorporating the this compound structure.

Polymers bearing the diethylaminoethyl group exhibit pH and temperature sensitivity. scirp.orgresearchgate.net The tertiary amine group can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This property is highly sought after for applications in drug delivery systems, where a change in pH can trigger the release of a therapeutic agent. For example, hydrogels synthesized from monomers containing this group can swell or shrink in response to pH changes.

The table below summarizes the properties of polymers derived from monomers structurally related to this compound, illustrating the potential characteristics of polymers incorporating this motif.

MonomerPolymer PropertyStimuli-ResponsivenessPotential Application
2-(Diethylamino)ethyl methacrylate (DEAEMA)Cationic, pH-responsive, hydrophilic polysciences.compH, Temperature scirp.orgDrug delivery, gene carriers, smart coatings
N-[2-(Diethylamino)ethyl]acrylamide (DEAEAm)Thermo-, pH-, and CO₂-responsive researchgate.netTemperature, pH, CO₂ researchgate.netSmart materials, sensors, tissue engineering

The incorporation of the this compound unit into a polymer backbone could potentially serve as a precursor to crosslinking agents. The carbamate linkage can, under certain conditions, be cleaved or modified to create reactive sites for crosslinking polymer chains, leading to the formation of hydrogels and other advanced materials. For instance, amino resins, which are used as crosslinking agents, can be prepared from intermediates like ethyl carbamate. wikipedia.org

Development of Novel Reagents Incorporating the Diethylaminoethylcarbamate Motif

The unique combination of a carbamate and a tertiary amine in this compound makes the diethylaminoethylcarbamate motif an attractive component for the design of novel reagents. This structural motif can be incorporated into larger molecules to introduce specific functionalities.

Carbamates are recognized as important subunits in biologically active compounds. acs.org The synthesis of new carbamate derivatives is an active area of research. scirp.org By attaching the diethylaminoethylcarbamate group to different molecular scaffolds, it is possible to create new reagents with tailored properties. For example, attaching this group to a fluorescent dye could create a pH-sensitive fluorescent probe. The protonation of the diethylamino group in acidic environments could alter the electronic properties of the dye, leading to a change in its fluorescence emission.

The synthesis of such novel reagents would likely follow established methods for carbamate synthesis, such as the reaction of an alcohol-containing scaffold with a diethylaminoethylcarbamoyl chloride or a similar activated species. Alternatively, an amine-containing scaffold could be reacted with a chloroformate derived from 2-(diethylamino)ethanol.

Structure-Reactivity Relationships in Synthetic Pathways

The reactivity of this compound in synthetic pathways is governed by the interplay between the carbamate group and the diethylaminoethyl side chain.

Carbamate Group: The carbamate linkage (–NHCOO–) is generally more stable to hydrolysis than an ester linkage but can be cleaved under acidic or basic conditions. The nitrogen atom of the carbamate is typically less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, it can still participate in certain reactions, such as N-alkylation or acylation, under appropriate conditions.

Diethylamino Group: The tertiary amine in the side chain is a basic and nucleophilic center. It can be readily protonated by acids, which is the basis for the pH-responsiveness of materials containing this group. It can also act as a catalyst in certain reactions or be quaternized by reacting with alkyl halides.

The proximity of the tertiary amine to the carbamate linkage can influence the reactivity of both groups. For instance, the tertiary amine could potentially act as an intramolecular catalyst for the hydrolysis or other transformations of the carbamate group. The study of related molecules, such as 2-(diethylamino)ethyl methacrylate (DEAEMA), has shown that side reactions like transesterification can compete with polymerization, highlighting the importance of understanding the reactivity of the functional groups present. rsc.org

The following table outlines the key structural features and their expected reactivity.

Structural FeatureKey AtomsExpected Reactivity
CarbamateN, C=O, O-EthylHydrolysis (acid/base), N-alkylation, N-acylation
DiethylaminoN (tertiary)Protonation (basic), Nucleophilic addition, Quaternization
Ethyl Linker-(CH₂)₂-Generally stable, provides flexibility

Environmental Fate and Chemical Persistence Studies Focus on Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For carbamates, hydrolysis and photodegradation are the primary abiotic pathways.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of carbamates is significantly influenced by pH. Generally, carbamates are stable in acidic to neutral conditions but are susceptible to hydrolysis under alkaline conditions. The structure of the carbamate (B1207046) also plays a crucial role in its stability. For instance, dialkyl carbamates have been found to be more stable to alkaline hydrolysis than monoalkyl carbamates. capes.gov.br

A study on the hydrolysis of several carbamate insecticides, including Sevin (a monoalkyl carbamate) and Pyrolan (a dialkyl carbamate), demonstrated this difference in stability. capes.gov.br While Sevin underwent measurable hydrolysis at pH 7.0, Pyrolan remained stable within the investigated pH range. capes.gov.br At pH 8.0, approximately 99% of Sevin hydrolyzed in 9 days. capes.gov.br

Specific experimental data on the hydrolysis rate constants and half-life of ethyl N-[2-(diethylamino)ethyl]carbamate under various environmental pH and temperature conditions are not extensively available in the reviewed scientific literature. However, based on its structure as a disubstituted N-carbamate, it is anticipated to exhibit greater stability towards hydrolysis compared to N-methylcarbamates. The presence of the diethylaminoethyl group may also influence the hydrolysis rate through electronic and steric effects.

Table 1: Hydrolysis Data for Representative Carbamate Insecticides

CarbamateTypeSecond-Order Rate Constant (L·mol⁻¹·min⁻¹ at 20°C)Hydrolysis Behavior at pH 8.0
SevinMonoalkyl2.04 x 10²~99% hydrolysis in 9 days
BaygonMonoalkyl3.04 x 10¹~99% hydrolysis in 107 days
PyrolanDialkyl7.0 x 10⁻¹Stable
DimetilanDialkyl3.4 x 10⁻³Stable
Source: Aly, O. M., & El-Dib, M. A. (1971) capes.gov.br

Photodegradation involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. Carbamates can absorb light, leading to the cleavage of chemical bonds and the formation of degradation products. acs.org The photochemical processes can be complex and may involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Studies on some alkyl N-arylcarbamates have shown that photodegradation can occur, though the specific pathways and products can vary depending on the chemical structure and the environmental matrix. acs.org While photodegradation is a recognized pathway for carbamates, specific studies detailing the photodegradation pathways, quantum yields, and half-lives for this compound in aquatic and terrestrial systems are not well-documented in the available literature. It is known that some carbamates can undergo photolytic decomposition in water. acs.org

Biotic Degradation Processes

Biotic degradation, mediated by living organisms, is a primary route for the removal of many organic compounds from the environment.

Microorganisms, particularly bacteria and fungi, play a significant role in the degradation of carbamate pesticides in soil and water. acs.org Many microbial species have been isolated that can utilize carbamates as a source of carbon and nitrogen for their growth. The initial and most critical step in the microbial metabolism of many carbamates is the hydrolysis of the ester or amide linkage by enzymes. acs.orgfrontiersin.orgnih.gov

For instance, studies on the microbial degradation of diethanolamine (B148213) and related compounds have shown that the structure of the N-alkyl substituent significantly affects biodegradability. tdl.org In one study, ethyl-diethanolamine showed limited (3.6%) biochemical oxygen demand over five days by an acclimated sewage population, suggesting that the ethyl group on the amine may influence the rate of microbial attack.

More specifically, research on ethyl carbamate has identified yeast strains, such as Candida ethanolica, isolated from fermented grains, that can directly degrade it. capes.gov.br These yeasts were capable of using ethyl carbamate as a sole carbon source. capes.gov.br

The enzymatic breakdown of carbamates is a key area of research for bioremediation. The primary enzymes involved in the initial hydrolysis of carbamates are hydrolases, particularly carboxylesterases (EC 3.1.1) and urethanases (also known as carbamate amidohydrolases, EC 3.5.1.75). nih.gov

Carboxylesterases are a broad group of enzymes that catalyze the hydrolysis of carboxylic esters. nih.gov Several bacterial carboxylesterases have been shown to hydrolyze various carbamate pesticides. nih.gov

Urethanases specifically catalyze the hydrolysis of the carbamate bond. Research has focused on urethanases for their potential to degrade ethyl carbamate in fermented beverages. capes.gov.br For example, a urethanase from Penicillium variabile was found to have an optimum temperature of 50°C and pH of 6.0 and was effective in removing ethyl carbamate. capes.gov.br Another study characterized a urease from Providencia sp. that also exhibited urethanase activity, with an optimal pH of 7.0 for ethyl carbamate hydrolysis. capes.gov.br The substrate specificity of these enzymes is a critical factor. For example, a urethanase from Alicyclobacillus pomorum showed higher activity towards tert-butyl carbamate than ethyl carbamate. koreascience.kr

Table 2: Properties of Selected Enzymes with Carbamate-Degrading Activity

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Substrates
UrethanasePenicillium variabile JN-A5256.050Ethyl carbamate
Urease (with urethanase activity)Providencia sp. LBBE7.0 (for EC)Not specifiedUrea, Ethyl carbamate
Urethanase (ApUH)Alicyclobacillus pomorum7.0Not specifiedEthyl carbamate, Methyl carbamate, tert-Butyl carbamate
Ethyl carbamate hydrolase (ECH)Acinetobacter calcoaceticusNot specified70Ethyl carbamate
Sources: Various, including capes.gov.brkoreascience.krnih.gov

Modeling and Prediction of Environmental Chemical Transformations

Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data is limited. Quantitative Structure-Activity Relationship (QSAR) models are computational methods that relate the chemical structure of a compound to its physicochemical properties and environmental behavior, including degradation rates. researchgate.netepa.gov

For carbamates, QSAR models have been developed to predict their toxicity and can, in principle, be extended to predict their environmental fate. researchgate.netepa.gov These models use molecular descriptors to build mathematical relationships that can then be used to estimate the properties of unassessed compounds. researchgate.net

Software tools like the US EPA's Estimation Programs Interface (EPI) Suite™ incorporate a collection of estimation models to predict properties such as hydrolysis rates (HYDROWIN™), biodegradability (BIOWIN™), and atmospheric oxidation rates (AOPWIN™). episuite.dev The HYDROWIN™ module, for instance, can estimate aqueous hydrolysis rate constants for chemical classes including esters and carbamates. episuite.dev

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of carbamates, including ethyl N-[2-(diethylamino)ethyl]carbamate, has traditionally relied on methods that may involve hazardous reagents like phosgene (B1210022) or complex multi-step procedures. researchgate.netnih.gov The future of its synthesis lies in the development of more efficient, cost-effective, and environmentally benign routes. Research is increasingly focused on one-pot syntheses and the use of greener reagents and catalysts.

Several promising strategies are emerging for carbamate (B1207046) synthesis in general, which could be adapted for this compound. Tin-catalyzed transcarbamoylation, for example, offers a mild method with broad functional-group tolerance, using easily handled reagents like phenyl carbamate. organic-chemistry.org Another innovative approach involves the direct synthesis from Boc-protected amines using tert-butoxide lithium as a base, which notably avoids the need for metal catalysts and toxic substances. rsc.org Furthermore, the utilization of carbon dioxide (CO2) as a renewable C1 source is a highly attractive green alternative to traditional phosgene-based methods. nih.govorganic-chemistry.orgresearchgate.net

Future research specific to this compound would involve adapting these modern methods to its specific precursors, N,N-diethylethane-1,2-diamine and a suitable ethyl chloroformate equivalent or CO2/ethanol source. The goal would be to optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption, aligning with the principles of green chemistry.

Synthetic MethodKey Reagents/CatalystsPotential Advantages for Synthesis
Tin-Catalyzed TranscarbamoylationPhenyl carbamate, Dibutyltin maleateMild reaction conditions, high yields, and broad functional-group tolerance. organic-chemistry.org
Direct Synthesis from Boc-Aminetert-Butoxide lithium (t-BuOLi)Metal-catalyst-free, avoids toxic reagents, sustainable. rsc.org
CO2-Based SynthesisCarbon dioxide (CO2), Dehydrating agentsUtilizes a renewable, non-toxic C1 source, environmentally benign. nih.govorganic-chemistry.org
One-Pot CarbamoylationCarbonylimidazolide, WaterGeneral and efficient, high purity of products via precipitation. organic-chemistry.org

Advanced Computational Approaches for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. chemrxiv.org For this compound, advanced computational approaches can provide profound insights into its electronic structure, conformational landscape, and potential interactions with biological targets, all before a single experiment is conducted in the lab.

Future computational studies would likely focus on several key areas. DFT calculations can be employed to model the reaction mechanisms of novel synthetic routes, helping to optimize conditions and predict potential byproducts. researchgate.netresearchgate.net Such calculations have been used to investigate the frontier molecular orbitals (HOMO-LUMO), chemical potential, and electrophilicity of various carbamates, which are crucial for understanding their reactivity. mdpi.com For instance, studies on similar compounds have used DFT with the B3LYP hybrid functional and basis sets like 6-31G(d,p) to correlate molecular structure with spectroscopic data.

Furthermore, these computational models can predict physicochemical properties relevant to pharmacological applications, such as lipophilicity (XlogP) and collision cross-section (CCS), which relates to the molecule's shape and size in the gas phase. uni.luuni.lu This data is invaluable for developing analytical methods and for preliminary assessment of the molecule's drug-likeness.

CompoundMolecular FormulaPredicted XlogPAdductPredicted CCS (Ų)
2-(diethylamino)ethyl n-phenylcarbamateC13H20N2O22.7[M+H]+156.6 uni.lu
2-(diethylamino)ethyl n-(2-chlorophenyl)carbamateC13H19ClN2O22.9[M+H]+163.0 uni.lu

Integration of this compound in Combinatorial Chemistry

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly synthesizing and screening large numbers of compounds (libraries) to identify bioactive molecules. nih.gov The carbamate functional group is a common motif in many biologically active compounds, making carbamate derivatives attractive candidates for inclusion in combinatorial libraries. acs.org

The structure of this compound, featuring a flexible diethylaminoethyl side chain and a reactive carbamate linkage, makes it a potentially versatile building block for combinatorial synthesis. Future research could explore its integration into library design in several ways. The terminal diethylamino group could be used as a point of diversification, allowing for the attachment of a wide array of substituents. Alternatively, the entire molecule could serve as a scaffold, with modifications made to the ethyl group of the carbamate or by using derivatives of the parent amine.

A key strategy involves solution-phase parallel synthesis, where precursors are reacted in arrays to generate a library of related compounds. acs.org For example, a library of carbamates was successfully generated by converting alcohols to 4-nitrophenylcarbonates, which were then reacted with a variety of amines to find potent γ-secretase inhibitors. acs.org A similar approach could be envisioned where the N,N-diethylethanolamine precursor to this compound is used as the starting alcohol, allowing for the creation of a focused library of diethylaminoethyl-containing carbamates for screening against various biological targets. The convenience of such methods for generating large libraries makes this a promising area for future investigation. nih.govacs.org

Exploration of Chemo-Enzymatic Synthesis and Degradation Strategies

The intersection of chemistry and biology offers powerful tools for sustainable synthesis and environmentally safe degradation. Chemo-enzymatic strategies, which combine chemical steps with biocatalytic transformations, are emerging as a green and highly selective alternative to purely chemical processes. bohrium.comunimi.it

For the synthesis of this compound, future research could focus on using enzymes like lipases or esterases. Recent studies have demonstrated the promiscuous aminolysis activity of certain esterases for synthesizing various carbamates in water, achieving high yields under mild conditions. Immobilized lipases, such as Lipase B from Candida antarctica, have been successfully used in flow chemistry setups to produce carbamates, offering a scalable and continuous manufacturing process. bohrium.comunimi.itunimi.it

On the other end of the lifecycle, the biodegradation of carbamates is a critical area of environmental research. researchgate.net The primary step in the microbial degradation of carbamates is hydrolysis, catalyzed by enzymes known as carboxyl ester hydrolases or carbamate hydrolases. nih.govplos.orgbohrium.com Several bacterial enzymes, including MCD, CehA, and CahA, have been identified and characterized for their ability to break down carbamate pesticides. bohrium.comresearchgate.net Future research could investigate the susceptibility of this compound to degradation by these or other microbial enzymes. Studies on related compounds like diethanolamine (B148213) have shown that microbial populations can be acclimatized to degrade them, suggesting that bioremediation strategies could be developed for this class of chemicals. tdl.org Exploring the specific microbes and enzymes capable of hydrolyzing this compound could lead to effective strategies for its removal from waste streams.

Enzyme/HydrolaseSource Organism/TypeFunction
PestE (Esterase)Pyrobaculum calidifontisCatalyzes carbamate synthesis from amines and carbonates in water.
Lipase BCandida antarctica (immobilized)Catalyzes chemo-enzymatic flow synthesis of carbonates and carbamates. bohrium.comunimi.it
MCD (Methyl Carbamate-Degrading Hydrolase)Achromobacter sp.Hydrolyzes carbamate pesticides. researchgate.net
CehA (Carbamate Hydrolase)Sphingobium sp.Involved in the hydrolysis and degradation of carbamates. bohrium.com
Carboxyl Ester HydrolasesVarious BacteriaCatalyze the initial hydrolysis step in carbamate degradation. nih.govplos.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-[2-(diethylamino)ethyl]carbamate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Ethyl carbamates are typically synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves reacting 2-(diethylamino)ethylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization can include varying solvents (e.g., dichloromethane vs. tetrahydrofuran), temperature (0–25°C), and stoichiometry to maximize yield. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming molecular structure, particularly the carbamate and diethylamino groups. Fourier-transform infrared spectroscopy (FT-IR) can validate carbonyl (C=O) and carbamate (N–C=O) functional groups. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. Solubility and stability studies should employ UV-Vis spectroscopy under varying pH and temperature conditions to assess degradation kinetics .

Q. How can researchers evaluate the stability of this compound under different experimental conditions?

  • Methodological Answer : Stability testing should include accelerated degradation studies under stressors like heat (40–60°C), humidity (75% RH), and oxidative/acidic/basic environments. Samples are analyzed periodically via HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions. Toxicity of degradation byproducts must be assessed using in vitro assays (e.g., Ames test) if the compound is intended for biological applications .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography elucidate the supramolecular associations of this compound in solid-state structures?

  • Methodological Answer : Density functional theory (DFT) calculations can predict intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) between carbamate moieties. Single-crystal X-ray diffraction provides empirical data on crystal packing and lattice parameters. Software like Mercury (CCDC) visualizes non-covalent interactions, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What experimental strategies resolve contradictions in reported reactivity data of this compound with biomolecules?

  • Methodological Answer : Contradictions may arise from solvent polarity, pH, or competing reaction pathways. Systematic studies should compare reactivity in polar aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Use kinetic isotope effects (KIEs) to identify rate-determining steps. Advanced mass spectrometry (e.g., LC-MS/MS) detects transient intermediates, while molecular docking simulations predict binding affinities with target proteins .

Q. How can factorial design optimize the synthesis of this compound while minimizing resource consumption?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent volume) at two levels (high/low). Response surface methodology (RSM) identifies optimal conditions for yield and purity. Software like Design-Expert® or Minitab® performs ANOVA to determine significant variables. This approach reduces trial runs by 50–70% compared to one-factor-at-a-time (OFAT) methods .

Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use supercritical CO₂ as a reaction medium to enhance selectivity and reduce waste. Catalytic methods (e.g., enzyme-mediated reactions) improve atom economy. Life-cycle assessment (LCA) quantifies environmental impact across the synthesis pathway .

Q. How do epistemological frameworks influence experimental design in studies investigating this compound’s mechanism of action?

  • Methodological Answer : Positivist approaches prioritize hypothesis-driven experiments (e.g., in vitro dose-response assays) to establish causality. Constructivist methods employ grounded theory to iteratively refine hypotheses based on emerging data (e.g., metabolomics profiling). Mixed-method designs integrate quantitative (e.g., IC₅₀ values) and qualitative (e.g., researcher observations) data to address ontological complexities .

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